N-{3-[(1E)-1-{2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(1E)-1-{2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-phenoxyacetamide is an organic compound that features a pyrazole ring, a phenyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1E)-1-{2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-phenoxyacetamide typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(1E)-1-{2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-phenoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The phenyl and pyrazole rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings .
Scientific Research Applications
N-{3-[(1E)-1-{2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-phenoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{3-[(1E)-1-{2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and phenoxyacetamide compounds, such as:
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
Uniqueness
N-{3-[(1E)-1-{2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H22ClN5O3 |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
4-chloro-2,5-dimethyl-N-[(E)-1-[3-[(2-phenoxyacetyl)amino]phenyl]ethylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H22ClN5O3/c1-14(25-26-22(30)21-20(23)15(2)27-28(21)3)16-8-7-9-17(12-16)24-19(29)13-31-18-10-5-4-6-11-18/h4-12H,13H2,1-3H3,(H,24,29)(H,26,30)/b25-14+ |
InChI Key |
QYUJBKUWFFBTCY-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=NN(C(=C1Cl)C(=O)N/N=C(\C)/C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3)C |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3)C |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.